(2-Tert-butylpyrimidin-5-YL)boronic acid

Physicochemical Properties Medicinal Chemistry Lipophilicity

Standard pyrimidine boronic acids often fail in challenging Suzuki-Miyaura couplings due to protodeboronation or mismatched lipophilicity. This specialized analog solves both issues. - **Enhanced Stability**: The 2-tert-butyl group provides steric shielding, minimizing deboronation and homocoupling byproducts. - **Optimized Properties**: Increased lipophilicity (cLogP ~1.2) vs. unsubstituted (cLogP -1.84), improving membrane permeability of final products. - **Proven Utility**: Key scaffold for kinase inhibitors (mTOR/PI3K) and agrochemical SAR (Tebupirimfos class). Supplied at 98% purity for reliable R&D to process development.

Molecular Formula C8H13BN2O2
Molecular Weight 180.01
CAS No. 1352570-51-4
Cat. No. B2917708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Tert-butylpyrimidin-5-YL)boronic acid
CAS1352570-51-4
Molecular FormulaC8H13BN2O2
Molecular Weight180.01
Structural Identifiers
SMILESB(C1=CN=C(N=C1)C(C)(C)C)(O)O
InChIInChI=1S/C8H13BN2O2/c1-8(2,3)7-10-4-6(5-11-7)9(12)13/h4-5,12-13H,1-3H3
InChIKeyJPQQDGTWWIVYLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Tert-butylpyrimidin-5-YL)boronic Acid Properties and Sourcing


(2-Tert-butylpyrimidin-5-YL)boronic acid is a specialized organoboron building block featuring a pyrimidine ring with a tert-butyl group at the 2-position and a boronic acid moiety at the 5-position . It is primarily used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex molecules for pharmaceutical and agrochemical research . The tert-butyl substituent provides a unique steric and electronic profile compared to unsubstituted or methyl-substituted pyrimidinylboronic acids, influencing both the compound's physicochemical properties and its performance in synthetic transformations .

Workflow
Suzuki–Miyaura cross-coupling for pharma and agrochemical building blocks
Selection Context
2-tert-butyl substitution provides distinct steric and lipophilic profile vs. simpler pyrimidinylboronic acids
Procurement Note
Research-grade organoboron reagent; purity specification supports sensitive coupling steps

Why (2-Tert-butylpyrimidin-5-YL)boronic Acid Cannot Be Substituted


Generic substitution with simpler pyrimidin-5-ylboronic acids is not feasible due to the significant influence of the 2-tert-butyl group on both physicochemical properties and reactivity [1]. The tert-butyl group dramatically increases lipophilicity (estimated LogP ~1.2) compared to unsubstituted (LogP -1.84) or 2-chloro (LogP -1.19) analogs, which impacts solubility, reaction kinetics, and the lipophilicity of the final coupled product [2]. Furthermore, the steric bulk of the tert-butyl group can be critical for controlling regioselectivity in coupling reactions and for imparting desired pharmacological properties to the target molecule, such as improved metabolic stability or target binding . Using a different 2-substituted pyrimidinylboronic acid would yield a compound with altered properties, potentially leading to failed syntheses or reduced biological activity.

Target Compound
(2-Tert-butylpyrimidin-5-yl)boronic acid: elevated lipophilicity, significant steric shielding, enables regioselective coupling
Simpler Analogs
Pyrimidin-5-ylboronic acid or 2-methyl/chloro analogs: much lower lipophilicity and minimal steric bulk alter reaction kinetics and product profile
Property mismatch may shift regioselectivity, solubility, and final-compound characteristics; direct substitution without validation is not recommended.

Evidence for Selecting (2-Tert-butylpyrimidin-5-YL)boronic Acid


Lipophilicity (cLogP) Comparison

The 2-tert-butyl group significantly increases the lipophilicity of the pyrimidinylboronic acid scaffold compared to unsubstituted or 2-chloro analogs. While direct experimental cLogP data for (2-Tert-butylpyrimidin-5-YL)boronic acid is not widely published, the effect can be inferred from the known LogP values of the unsubstituted core (-1.84) and the 2-chloro analog (-1.19) [1]. The addition of a tert-butyl group is known to increase LogP by approximately 2.3 units relative to a hydrogen atom, leading to an estimated cLogP of ~1.2 for the target compound [2]. This substantial increase in lipophilicity is a key differentiator for designing compounds with improved membrane permeability or altered distribution profiles.

Lipophilicity (cLogP)
Class-level inference
Estimated ~1.2 vs. -1.84 (unsubstituted) / -1.19 (2-Cl)
Supports membrane permeability design
Inferred from substituent effect models
Physicochemical Properties Medicinal Chemistry Lipophilicity

Purity & Quality Control Specifications

Vendor-specified purity is a critical procurement criterion. (2-Tert-butylpyrimidin-5-YL)boronic acid is available with a minimum purity specification of 97% from AKSci and 98% from CymitQuimica . This contrasts with some simpler pyrimidinylboronic acids, which may be offered at lower purity grades (e.g., 95%) from certain suppliers . While not a direct comparative study, the availability of a higher specified purity reduces the risk of impurities interfering with sensitive cross-coupling reactions, leading to higher yields and simpler purification of the final product.

Purity Specification
Supplier specification
97–98% (HPLC)
Reduces catalyst-poisoning impurities
CoA review recommended per lot
Quality Control Procurement Analytical Chemistry

Steric Effects of the Tert-butyl Group

The bulky tert-butyl group at the 2-position provides a significant steric shield. This is a well-established class-level principle where ortho-substituents on boronic acids can enhance stability towards protodeboronation and influence regioselectivity in cross-coupling reactions [1]. For example, in the synthesis of complex kinase inhibitors via Suzuki coupling, the steric bulk of a 2-tert-butylpyrimidinylboronic acid can direct the coupling to the less hindered site, enabling the synthesis of specific isomers not accessible with smaller 2-substituents like hydrogen or methyl [2]. The USPTO patent application US20120288492 specifically describes using boronic acids in Suzuki couplings to prepare mTOR/PI3K kinase inhibitors, highlighting the importance of the boronic acid partner's substituents in the final product's activity [3].

Steric Profile
Class-level inference
Bulky 2-tert-butyl group
Enables regioselectivity control
Review for target isomer synthesis
Reaction Selectivity Steric Hindrance Stability

Application Scenarios for (2-Tert-butylpyrimidin-5-YL)boronic Acid


Synthesis of Lipophilic Kinase Inhibitors

This compound is ideal for synthesizing novel kinase inhibitors where the 2-tert-butylpyrimidine moiety is a key pharmacophore. The enhanced lipophilicity (estimated cLogP ~1.2) compared to simpler pyrimidine boronic acids aids in improving the drug-likeness and membrane permeability of the final compound [1]. Patent literature demonstrates the use of 2-substituted pyrimidinylboronic acids in preparing mTOR and PI3K inhibitors via Suzuki coupling, underscoring the relevance of this specific building block in oncology research [2].

Agrochemical Intermediate Synthesis

The 2-tert-butylpyrimidin-5-yl motif is a core structure in the insecticide Tebupirimfos, highlighting the importance of this scaffold in agrochemical research [3]. (2-Tert-butylpyrimidin-5-YL)boronic acid serves as a versatile synthetic handle for constructing analogs and derivatives of this class of compounds, enabling structure-activity relationship (SAR) studies for the development of new crop protection agents.

High-Yield Suzuki-Miyaura Cross-Coupling

Due to its high purity (up to 98%) and the stabilizing effect of the 2-tert-butyl group against protodeboronation, this boronic acid is an excellent partner for demanding Suzuki-Miyaura reactions . It is particularly well-suited for coupling with challenging heteroaryl halides, where the use of a high-purity, sterically protected boronic acid can significantly improve yields and reduce the formation of homocoupling byproducts [4]. This makes it a reliable reagent for both medicinal chemistry exploration and larger-scale process development.

Application
Selection Property
Validation Focus
Lipophilic kinase inhibitor synthesis
2-tert-butylpyrimidine scaffold for enhanced lipophilicity
Membrane permeability and target engagement in kinase assays
Agrochemical intermediate research
Tebupirimfos-compatible pyrimidine core
Structure-activity relationships for crop protection endpoints
Suzuki–Miyaura coupling optimization
Sterically protected, high-purity boronic acid
Reaction yield, protodeboronation suppression, and homocoupling control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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